Noscapine hydrochloride
Noscapine hydrochloride
Noscapine Hydrochloride is the orally available hydrochloride salt of the opioid agonist noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. Noscapine binds to tubulin and alters its conformation, resulting in a disruption of the dynamics of microtubule assembly (by increasing the time that microtubules spend idle in a paused state) and subsequently, the inhibition of mitosis and tumor cell death. Unlike other tubulin inhibitors such as the taxanes and vinca alkaloids, noscapine does not affect microtubule polymerization.
A naturally occurring opium alkaloid that is a centrally acting antitussive agent.
A naturally occurring opium alkaloid that is a centrally acting antitussive agent.
Brand Name:
Vulcanchem
CAS No.:
912-60-7
VCID:
VC0004396
InChI:
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H
SMILES:
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl
Molecular Formula:
C22H23NO7.ClH
C22H24ClNO7
C22H24ClNO7
Molecular Weight:
449.9 g/mol
Noscapine hydrochloride
CAS No.: 912-60-7
Cat. No.: VC0004396
Molecular Formula: C22H23NO7.ClH
C22H24ClNO7
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Noscapine Hydrochloride is the orally available hydrochloride salt of the opioid agonist noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. Noscapine binds to tubulin and alters its conformation, resulting in a disruption of the dynamics of microtubule assembly (by increasing the time that microtubules spend idle in a paused state) and subsequently, the inhibition of mitosis and tumor cell death. Unlike other tubulin inhibitors such as the taxanes and vinca alkaloids, noscapine does not affect microtubule polymerization. A naturally occurring opium alkaloid that is a centrally acting antitussive agent. |
|---|---|
| CAS No. | 912-60-7 |
| Molecular Formula | C22H23NO7.ClH C22H24ClNO7 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | 6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride |
| Standard InChI | InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H |
| Standard InChI Key | MFLVZFXCSKVCSH-UHFFFAOYSA-N |
| Isomeric SMILES | C[NH+]1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.[Cl-] |
| SMILES | CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |
| Canonical SMILES | CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator